Product packaging for 8-Bromo-3-(trifluoromethyl)quinoline(Cat. No.:CAS No. 917251-86-6)

8-Bromo-3-(trifluoromethyl)quinoline

Cat. No.: B1373563
CAS No.: 917251-86-6
M. Wt: 276.05 g/mol
InChI Key: AQBADHOMRVAOTB-UHFFFAOYSA-N
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Description

8-Bromo-3-(trifluoromethyl)quinoline (CAS 917251-86-6) is a high-value quinoline derivative that serves as a crucial building block in organic synthesis and medicinal chemistry . This compound features a bromine atom at the 8-position and a trifluoromethyl group at the 3-position of the quinoline core, a combination that offers distinct reactivity and electronic properties for advanced research applications . In pharmaceutical research and development, this compound is a versatile intermediate for the synthesis of various bioactive molecules . Its unique structure is particularly valuable in creating compounds that target neurological and anti-inflammatory pathways . Furthermore, it exhibits significant potential in drug discovery as an enzyme inhibitor; research indicates it can inhibit critical enzymes such as protein kinase CK2 and phosphoinositide 3-kinases (PI3Ks), which play fundamental roles in cell cycle regulation, apoptosis, and metabolism, positioning it as a candidate for anticancer therapeutic development . Its antibacterial and antiviral activities have also been demonstrated, showcasing its broad utility as a lead compound for anti-infective agents . Beyond pharmaceuticals, this compound finds important applications in agrochemical and materials science research. It contributes to the formulation of new pesticides and herbicides in agrochemical development . In materials science, its unique electronic properties make it a candidate for use in the design of organic electronic materials, including the production of liquid crystals for display technologies and dyes . Handling and Safety: This product is intended for research purposes only and is not suitable for human or veterinary diagnostic or therapeutic uses . It should be handled in a well-ventilated place, with suitable protective clothing worn to avoid contact with skin and eyes. To prevent dust and aerosol formation, use non-sparking tools. Store the container tightly closed in a dry, cool, and well-ventilated place .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H5BrF3N B1373563 8-Bromo-3-(trifluoromethyl)quinoline CAS No. 917251-86-6

Properties

IUPAC Name

8-bromo-3-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrF3N/c11-8-3-1-2-6-4-7(10(12,13)14)5-15-9(6)8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQBADHOMRVAOTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CN=C2C(=C1)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30677446
Record name 8-Bromo-3-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917251-86-6
Record name 8-Bromo-3-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis: 8-Bromo-3-(trifluoromethyl)quinoline serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique substitution pattern allows for various chemical modifications that can lead to the development of novel compounds with specific properties.

Biology

  • Biological Activity: This compound exhibits significant antibacterial and antiviral activities, making it a candidate for drug development. Its ability to inhibit key enzymes involved in cellular processes positions it as a potential therapeutic agent against various diseases.
  • Enzyme Inhibition: Notably, it has been shown to inhibit protein kinase CK2, which plays a critical role in cell cycle regulation and apoptosis. Additionally, it can modulate the activity of phosphoinositide 3-kinases (PI3Ks), influencing cell proliferation and metabolism.

Medicine

  • Drug Development: The compound is under investigation for its potential use as an enzyme inhibitor in treating diseases such as cancer and infections. Its lipophilicity and metabolic stability due to the trifluoromethyl group enhance its pharmacokinetic properties.

Industrial Applications

  • Liquid Crystals and Dyes: The compound is utilized in the production of liquid crystals used in display technologies and dyes due to its unique electronic properties.

Case Studies and Research Findings

  • Enzyme Interaction Studies:
    • Research indicates that this compound binds effectively to the active sites of various enzymes, leading to inhibition that can halt disease progression in cellular models.
  • Antiviral Activity:
    • Studies have demonstrated its effectiveness against specific viral strains, showcasing its potential as a lead compound for antiviral drug development.
  • Toxicological Assessments:
    • Toxicity studies reveal that while the compound exhibits promising biological activities, careful evaluation of its safety profile is necessary for clinical applications.

Comparison with Similar Compounds

Table 1: Key Structural Analogues of this compound

Compound Name Substituent Positions Molecular Weight CAS Number Key Properties/Applications Reference
This compound Br (C8), CF₃ (C3) 276.05 Not explicitly listed High potential for cross-coupling reactions
5-Bromo-3-(trifluoromethyl)quinoline Br (C5), CF₃ (C3) 276.05 1239462-41-9 Similar electronic profile; used in drug discovery
6-Bromo-2-(trifluoromethyl)quinoline Br (C6), CF₃ (C2) 276.05 176722-64-8 Lower similarity (0.75); altered steric effects
8-Bromo-2-(trifluoromethyl)quinoline Br (C8), CF₃ (C2) 276.05 176722-63-7 Boiling point: 284.3°C; density: 1.658 g/cm³
8-Bromo-4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid Br (C8), CF₃ (C6), OH (C4), COOH (C3) 336.06 1065093-77-7 Enhanced solubility due to polar groups

Key Observations:

Positional Isomerism: Bromine at C8 (vs. C5 or C6) influences electronic distribution and steric accessibility. For example, this compound may exhibit distinct reactivity in Suzuki-Miyaura couplings compared to 5-Bromo-3-(trifluoromethyl)quinoline due to proximity of substituents . Trifluoromethyl at C3 (vs.

Physicochemical Properties: Compounds with additional functional groups (e.g., hydroxyl or carboxylic acid in 8-Bromo-4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid) show increased polarity and solubility compared to the non-polar this compound . The boiling point of 8-Bromo-2-(trifluoromethyl)quinoline (284.3°C) suggests that trifluoromethyl positioning minimally affects volatility but significantly impacts density (1.658 g/cm³) .

In contrast, 5-Bromo-3-(trifluoromethyl)quinoline may require regioselective bromination directed by the electron-withdrawing CF₃ group .

Biological Activity

8-Bromo-3-(trifluoromethyl)quinoline is a synthetic compound belonging to the quinoline family, characterized by its unique structural features that include a bromine atom at the 8-position and a trifluoromethyl group at the 3-position. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery.

The molecular formula of this compound is C₉H₅BrF₃N, with a molecular weight of approximately 256.04 g/mol. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, which can significantly influence its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Studies have indicated that this compound exhibits binding affinity towards various enzymes and receptors, which may lead to its potential applications in cancer therapy and other therapeutic areas.

Table 1: Biological Targets and Activities

Biological Target Activity Reference
NQO1 (NAD(P)H:quinone oxidoreductase 1)Selective cytotoxicity in cancer cells
TopoisomerasesInhibition of DNA synthesis in bacterial strains
Apoptotic pathwaysInduction of cell death in zebrafish models

Case Studies and Research Findings

  • Anticancer Activity : A study demonstrated that derivatives of quinoline, including those with trifluoromethyl substitutions, showed significant anticancer activity. Specifically, compounds similar to this compound were evaluated for their cytotoxic effects on breast cancer cell lines expressing NQO1. Results indicated that these compounds could selectively induce cell death in NQO1-expressing cells compared to those lacking this enzyme .
  • Zebrafish Embryo Model : Research utilizing a zebrafish embryo model assessed the toxicity and growth inhibition properties of various quinoline-derived compounds. The findings revealed that certain derivatives exhibited potent growth inhibition, suggesting potential for further development as therapeutic agents .
  • Molecular Docking Studies : In silico studies have been conducted to predict the binding affinity of this compound against key biological targets. These studies indicate that the compound has a favorable binding profile with several proteins involved in cancer progression .

Synthesis and Derivatives

The synthesis of this compound can be achieved through several chemical methods, including microwave-assisted reactions and palladium-catalyzed cross-coupling techniques. These synthetic routes allow for the modification of the quinoline structure to enhance its biological activity or reduce toxicity.

Table 2: Synthesis Methods

Method Description
Microwave-assisted synthesisRapid formation of quinoline derivatives under controlled conditions
Palladium-catalyzed couplingEfficient formation of C-C bonds to introduce trifluoromethyl groups

Q & A

Q. What are the established synthetic pathways for 8-Bromo-3-(trifluoromethyl)quinoline, and what are their key reaction conditions?

  • Methodological Answer: Two primary routes are documented:
  • Cyclization-Bromination Sequence : Starting with 2-bromoaniline derivatives, cyclization using ethyl trifluoroacetoacetate forms the quinoline core. Subsequent bromination with phosphoryl bromide (POBr₃) or HBr introduces the bromo group at the 8-position. This method emphasizes chemoselectivity, as seen in the synthesis of 4,8-dibromo-2-(trifluoromethyl)quinoline derivatives .
  • Gold-Catalyzed Cyclization : Trifluoromethylated propargyl-amines undergo cyclization in the presence of gold catalysts (e.g., AuCl₃), enabling efficient formation of the quinoline scaffold under mild conditions .

Q. Table 1: Synthetic Methods Comparison

MethodStarting MaterialsKey Reagents/ConditionsYield (Reported)Reference
Cyclization-Bromination2-Bromoaniline, ethyl trifluoroacetoacetatePOBr₃, HBr, 100–120°CNot specified
Gold-CatalyzedPropargyl-amines with CF₃ groupsAuCl₃, DCE solvent, room tempHigh efficiency

Q. Which spectroscopic and crystallographic techniques are recommended for characterizing this compound?

  • Methodological Answer:
  • Spectroscopy :
  • ¹H/¹³C NMR : Assign signals for aromatic protons (δ 7.5–9.0 ppm) and CF₃ groups (¹⁹F NMR δ ≈ -60 ppm).
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 292.05 for C₁₀H₅BrF₃N) .
  • Crystallography : Single-crystal X-ray diffraction with SHELXL refinement resolves bond lengths and angles. For example, π-π stacking interactions (centroid distance ~3.76 Å) stabilize the crystal structure . Software like ORTEP-3 aids in visualizing molecular geometry .

Q. What are the primary applications of this compound in medicinal chemistry?

  • Methodological Answer: This compound serves as a precursor for:
  • Antitumor Agents : Derivatives with trifluoromethyl and bromo groups exhibit inhibition of tumor cell proliferation (e.g., 6-methoxy-4-trifluoromethylquinolin-2-amine derivatives) .
  • Antimicrobial Scaffolds : Functionalization at the 7- or 8-position enhances activity against bacterial targets, as shown in POM (POM = putative pharmacophore orientation map) analyses .

Advanced Research Questions

Q. How can researchers address challenges in crystallographic refinement for this compound derivatives?

  • Methodological Answer:
  • Disorder Handling : The bromo and trifluoromethyl groups may exhibit rotational disorder. Use SHELXL’s PART and SUMP commands to model partial occupancy .
  • Data Validation : Cross-check refinement metrics (e.g., R-factor < 0.07) with spectroscopic data to resolve discrepancies between solid-state and solution structures .

Q. What strategies optimize regioselectivity in bromination reactions of trifluoromethylquinolines?

  • Methodological Answer:
  • Directing Groups : Electron-withdrawing groups (e.g., -CF₃) at the 3-position direct bromination to the 8-position due to para/ortho electronic effects .
  • Reagent Choice : N-Bromosuccinimide (NBS) in acetic acid selectively brominates electron-rich positions, while POBr₃ targets hydroxylated intermediates .

Q. How do structural modifications at the 3-position (trifluoromethyl) influence the biological activity of quinoline derivatives?

  • Methodological Answer:
  • Electron Effects : The -CF₃ group enhances binding to hydrophobic pockets in enzymes (e.g., topoisomerase inhibitors) via strong electron-withdrawing and lipophilic effects .
  • Metabolic Stability : Fluorine atoms reduce metabolic degradation, improving pharmacokinetic profiles in vivo .

Q. Table 2: Bioactivity of Selected Derivatives

Derivative StructureTarget ActivityIC₅₀/EC₅₀ (μM)Mechanism InsightsReference
6-Methoxy-4-CF₃-quinolineAntitumor (HeLa cells)12.5DNA intercalation
8-Bromo-7-nitroquinolineAntibacterial3.2Disrupts bacterial membranes

Contradictions and Validation

  • Synthetic Route Discrepancies : reports bromination after cyclization, while uses direct cyclization with pre-functionalized substrates. Researchers should validate yields and purity via HPLC-MS to determine optimal routes for specific applications.
  • Crystallographic vs. Spectroscopic Data : If NMR suggests planar geometry but X-ray shows torsional strain, consider dynamic effects in solution (e.g., hindered rotation of -CF₃) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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